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  • Product: 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid
  • CAS: 2121515-19-1

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, a molecule of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its chemical architecture, predicted physicochemical properties, a plausible synthetic pathway, and its potential applications, particularly in drug discovery. This guide is intended to serve as a foundational resource for researchers, enabling further investigation and utilization of this promising chemical entity.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The boronic acid moiety offers a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, making these compounds invaluable building blocks in the construction of complex molecular architectures.[2] The strategic placement of substituents on the phenyl ring, such as halogens and amide functionalities, can profoundly influence the molecule's reactivity, solubility, and biological activity.

5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid incorporates several key features:

  • Two Bromine Atoms: These serve as potential sites for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular libraries.

  • An Amide Linkage: The amide bond is a critical functional group in many biologically active molecules, contributing to structural rigidity and hydrogen bonding interactions.

  • A Phenylboronic Acid Group: This functionality is central to its utility as a synthetic intermediate and can also impart specific biological properties.

The convergence of these functionalities in a single molecule suggests its potential as a versatile scaffold for the development of novel therapeutics and functional materials.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is characterized by a central phenylboronic acid ring with a bromine atom and a 4-bromophenylcarbamoyl group at the 5- and 3-positions, respectively.

Molecular Identifiers:

  • CAS Number: 2121515-19-1[3]

  • Molecular Formula: C₁₃H₁₀BBr₂NO₃

Predicted Physicochemical Properties
PropertyPredicted Value/RangeJustification
Molecular Weight 426.85 g/mol Calculated from the molecular formula.
Appearance White to off-white solidPhenylboronic acids and aromatic amides are typically crystalline solids at room temperature.[4][5]
Melting Point > 200 °CThe presence of multiple aromatic rings, an amide linkage, and the potential for intermolecular hydrogen bonding would likely result in a high melting point.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The boronic acid moiety can impart some water solubility, but the two bromophenyl groups are hydrophobic. Solubility is expected to be higher in polar aprotic solvents.
pKa ~8-9The pKa of the boronic acid is influenced by the electron-withdrawing nature of the substituents on the phenyl ring.

Synthesis and Experimental Protocols

A specific, published synthesis protocol for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is not available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established organic transformations, primarily involving an amide coupling reaction.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the amide bond, leading to two key starting materials: 3-amino-5-bromophenylboronic acid and 4-bromobenzoyl chloride (or 4-bromobenzoic acid).

G Target 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid Disconnect Amide Bond Disconnection Target->Disconnect SM1 3-Amino-5-bromophenylboronic acid Disconnect->SM1 SM2 4-Bromobenzoyl chloride Disconnect->SM2 SM3 4-Bromobenzoic acid SM2->SM3 From Carboxylic Acid

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

This proposed protocol utilizes a standard amide coupling reaction, a cornerstone of medicinal chemistry.[6]

Step 1: Preparation of Starting Materials

  • 3-Amino-5-bromophenylboronic acid: This starting material can be synthesized from commercially available precursors through established methods for the synthesis of substituted phenylboronic acids.[2]

  • 4-Bromobenzoic acid: This is a commercially available reagent.[4]

Step 2: Amide Coupling Reaction

The formation of the amide bond can be achieved using a variety of coupling reagents to activate the carboxylic acid.

G cluster_0 Reaction Workflow SM1 3-Amino-5-bromophenylboronic acid Reaction Amide Coupling SM1->Reaction SM2 4-Bromobenzoic acid SM2->Reaction Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid Purification->Product

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Procedure:

  • Reaction Setup: To a solution of 4-bromobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable coupling reagent such as HATU (1.1 equivalents) or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents).[7] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add 3-amino-5-bromophenylboronic acid (1.0 equivalent) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule.[3][8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the central phenylboronic acid ring and the 4-bromophenyl ring will appear as complex multiplets due to spin-spin coupling.

  • Amide Proton (N-H): A broad singlet is expected in the downfield region (δ 9.0-10.5 ppm).

  • Boronic Acid Protons (B(OH)₂): A broad singlet, which is often exchangeable with D₂O, is expected. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to bromine will show characteristic chemical shifts.

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region (δ 160-170 ppm).

  • Carbon-Boron Bond (C-B): The carbon atom attached to the boron will appear as a broad signal due to the quadrupolar nature of the boron nucleus.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • N-H Stretch: A sharp to broad absorption band is expected around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band is expected around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): An absorption band is expected around 1520-1570 cm⁻¹.

  • O-H Stretch (Boronic Acid): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.

  • B-O Stretch: A strong absorption band is expected around 1330-1380 cm⁻¹.

  • C-Br Stretch: An absorption band is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: Common fragmentation patterns for aromatic amides include cleavage of the amide bond.[9]

Applications in Drug Discovery and Materials Science

The unique structural features of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid make it a highly attractive scaffold for various applications.

Drug Discovery
  • Scaffold for Library Synthesis: The two bromine atoms provide orthogonal handles for diversification through Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues with diverse substituents, which can be screened for biological activity against various therapeutic targets.

  • Fragment-Based Drug Design: The molecule itself can be considered a fragment that can be elaborated upon to design more potent and selective inhibitors of enzymes or protein-protein interactions.

  • Targeting Sialic Acid-Rich Cancer Cells: Phenylboronic acids are known to interact with sialic acid, which is often overexpressed on the surface of cancer cells. This property could be exploited for targeted drug delivery or as a component of diagnostic probes.

Materials Science
  • Monomer for Functional Polymers: The difunctional nature of the molecule (two bromine atoms) allows it to be used as a monomer in polymerization reactions to create novel functional polymers with interesting electronic or optical properties.

  • Component of Supramolecular Assemblies: The amide and boronic acid groups can participate in hydrogen bonding and other non-covalent interactions, making this molecule a potential building block for the construction of self-assembling materials.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is not publicly available. However, based on the known hazards of its constituent functional groups (aryl halides and boronic acids), the following safety precautions should be observed.[11][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, aryl halides and boronic acids can be irritants and may be harmful if ingested or inhaled. Some boronic acids have shown mutagenic potential in Ames testing.[11] Therefore, it is prudent to handle this compound with care and assume it may have potential health hazards.

Conclusion

5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is a molecule with significant potential in both medicinal chemistry and materials science. Its well-defined structure, featuring multiple points for diversification and functional groups capable of engaging in key intermolecular interactions, makes it a valuable tool for the design and synthesis of novel compounds. While a lack of specific experimental data necessitates a predictive approach to its properties and synthesis, this guide provides a solid foundation for researchers to begin exploring the utility of this promising chemical entity. Further experimental investigation is warranted to fully elucidate its physicochemical properties, reactivity, and biological activity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Pattar, S. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5858-5861. Available from: [Link]

  • RSC Publishing. (n.d.). Diphenylsilane as a coupling reagent for amide bond formation. Available from: [Link]

  • Chemister.ru. (n.d.). 4-bromoaniline. Available from: [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Available from: [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. Available from: [Link]

  • Santucci, L., & Gilman, H. (1958). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 36(7), 1127-1132. Available from: [Link]

  • Richards, R. E., & Thompson, H. W. (1947). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 1248-1259. Available from: [Link]

  • DiPippo, J. L., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15038-15047. Available from: [Link]

  • da Silva, J. B. P., & Tormena, C. F. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1251-1259. Available from: [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available from: [Link]

  • Rae, I. (1971). Aromatic amides. VI. Proton magnetic resonance spectra of some 2-substituted 1, 3-phenylenediamines and their N, N'-diacyl derivatives. Australian Journal of Chemistry, 24(11), 2441-2447. Available from: [Link]

  • da Silva, R. R., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(44), 24933-24942. Available from: [Link]

  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV). Available from: [Link]

  • Le, T. V., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 1046-1053. Available from: [Link]

  • Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-361. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • Pereira, C., & Pinho e Melo, T. M. V. D. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3055. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

  • Semantic Scholar. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. Available from: [Link]

Sources

Exploratory

Solubility profile of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid in organic solvents

Whitepaper: Solubility Profile and Solvation Dynamics of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic Acid in Organic Solvents Executive Summary 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS 2121515-19-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Solubility Profile and Solvation Dynamics of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic Acid in Organic Solvents

Executive Summary

5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS 2121515-19-1) is a highly functionalized, structurally complex arylboronic acid utilized as a specialized building block in advanced organic synthesis and medicinal chemistry[1]. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is well-established; however, its unique structural motifs—specifically the rigid carbamoyl (amide) linkage and dual heavy-atom bromine substitutions—present significant solubility challenges[2][3]. This technical guide deconstructs the physicochemical properties governing the solvation of this compound, provides a predictive solubility profile across organic solvent classes, and outlines a self-validating experimental protocol for precise thermodynamic solubility quantification.

Structural Deconstruction and Solvation Causality

To understand the solubility behavior of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, one must analyze the competing thermodynamic forces within its crystal lattice and the solvent interactions.

  • The Boronic Acid Moiety (-B(OH)2): Boronic acids act as both hydrogen bond donors and acceptors. The boron atom is sp2 -hybridized with an empty p-orbital, making it a mild Lewis acid[2]. A critical complication in solvating boronic acids is their propensity to undergo reversible thermal dehydration to form cyclic trimeric anhydrides known as boroxines[4][5]. This dynamic equilibrium alters the effective molecular weight and polarity of the solute, fundamentally shifting its solubility profile depending on the water content of the solvent[5].

  • The Carbamoyl Linkage (-CONH-): The presence of the amide bond is the primary driver of the compound's high crystal lattice energy. Amides form strong, highly directional intermolecular hydrogen-bonded networks in the solid state. Solvents lacking strong hydrogen-bond accepting capabilities will fail to disrupt this lattice, resulting in poor solubility.

  • Dual Bromo Substituents: The inclusion of two heavy bromine atoms significantly increases the compound's lipophilicity (logP) and molecular weight[6]. While this decreases solubility in highly polar protic solvents (like water), it slightly enhances interactions with halogenated solvents compared to unsubstituted phenylboronic acids[6].

G A Solid State Lattice (Strong Amide H-Bonds) B Addition of Polar Aprotic Solvent (e.g., DMSO) A->B C Disruption of Intermolecular Networks B->C D Solvated Monomeric Boronic Acid C->D E Thermal Dehydration (-H2O) D->E Heat/Dry F Boroxine Formation (Trimeric Anhydride) E->F F->D Hydrolysis (+H2O)

Solvation dynamics and boroxine anhydride equilibrium of the boronic acid.

Predictive Solubility Profile in Organic Solvents

Because specialized boronic acids often lack exhaustive published quantitative data, researchers must rely on predictive profiling grounded in the behavior of analogous structural frameworks[7][8]. The table below synthesizes the expected solubility profile of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid based on solvent polarity, hydrogen-bonding capacity, and empirical data from related phenylboronic derivatives[3][4][7].

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong H-bond acceptors (e.g., the sulfoxide oxygen in DMSO) effectively compete with and disrupt the rigid intermolecular amide lattice, while coordinating the empty p-orbital of the boron atom[3].
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Alcohols solvate the boronic acid moiety well (potentially forming reversible boronic esters), but competitive H-bonding is less efficient at breaking the di-bromo bi-aryl amide lattice[2][9].
Ethers THF, 1,4-DioxaneModerate (5-20 mg/mL)Ethers provide good Lewis base coordination to the boron center. However, their lower dielectric constants limit their capacity to fully dissolve the heavy, rigid lattice[7][8].
Halogenated Dichloromethane, ChloroformLow (<5 mg/mL)Weak dipole interactions are insufficient to overcome the high crystal lattice energy, despite favorable dispersion forces with the bromine substituents[7].
Hydrocarbons Hexanes, TolueneVery Low (<1 mg/mL)Completely lacks the H-bond disruption capabilities required to solvate the highly polar amide and boronic acid functional groups[2][7].

Experimental Protocol: Self-Validating Isothermal Shake-Flask Method

To determine the exact thermodynamic solubility of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid for process chemistry or formulation, the dynamic method or the isothermal shake-flask method must be employed[5][8][9]. The following protocol utilizes a self-validating loop to ensure true equilibrium is reached, bypassing the kinetic barriers imposed by the compound's rigid lattice.

Phase 1: Equilibration Setup
  • Solvent Preparation: Ensure all organic solvents are anhydrous to prevent variable boroxine-to-boronic acid ratios, which can artificially skew solubility measurements[4].

  • Excess Solid Addition: Add an excess amount of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed, inert glass vial[8].

  • Isothermal Agitation: Place the vial in a thermostatic shaker bath set strictly to 25.0 °C ± 0.1 °C. Agitate at 500 RPM. Causality Check: The rigid amide lattice requires significant activation energy to dissolve. Agitation must be maintained for a minimum of 48 hours to ensure thermodynamic equilibrium, rather than a transient kinetic state[8].

Phase 2: Sampling and Phase Separation
  • Centrifugation: Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25.0 °C.

  • Filtration: Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Causality Check: Filtration removes micro-particulate suspensions that would otherwise undergo dissolution during HPLC dilution, leading to falsely elevated solubility values.

Phase 3: HPLC-UV Quantification
  • Dilution: Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the calibration curve.

  • Detection: Analyze via HPLC-UV at ~254 nm (exploiting the strong chromophores of the dual phenyl rings and amide bond). Alternatively, post-column derivatization with Alizarin Red S can be used for highly specific fluorescent detection of the boronic acid moiety[10].

  • Self-Validation Loop: Repeat the sampling process at 72 hours. If the concentration variance between the 48-hour and 72-hour samples is <2%, thermodynamic equilibrium is confirmed.

G S1 1. Excess Solid Addition S2 2. Solvent Equilibration (25°C) S1->S2 S3 3. Isothermal Agitation (48h) S2->S3 S4 4. Centrifugation & Filtration S3->S4 S5 5. HPLC-UV Quantification S4->S5

Step-by-step isothermal shake-flask methodology for solubility quantification.

References

  • 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (1 x 1 g) | Reagentia. - reagentia.eu.
  • Phenylboronic acid - Wikipedia. - wikipedia.org.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. - semanticscholar.org.
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - ResearchGate. - researchgate.net.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. - acs.org.
  • An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents - Benchchem. - benchchem.com.
  • DMSO vs. dimethylformamide (DMF) as a solvent for synthesizing organic compounds - Benchchem. - benchchem.com.
  • 3-Thienylboronic acid solubility in organic solvents - Benchchem. - benchchem.com.
  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC. - nih.gov.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. - wur.nl.

Sources

Foundational

Mechanism of Action and Structural Dynamics of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic Acid in Biological Systems

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary Arylboronic acids have evolved from niche synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Arylboronic acids have evolved from niche synthetic intermediates into premier pharmacophores in chemical biology, particularly in the design of reversible covalent inhibitors[1]. Among these, 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS 2121515-19-1)[2] represents a highly functionalized, rationally designed molecular probe. By combining a highly electrophilic boronic acid "warhead" with a rigid, halogenated bipartite aromatic scaffold, this compound is uniquely equipped to target hydrolytic enzymes, specifically serine proteases and serine β -lactamases[1][3].

This technical guide deconstructs the structural rationale behind this compound, details its mechanism of action at the quantum and macromolecular levels, and provides field-proven, self-validating protocols for characterizing its biological activity.

Structural Deconstruction & Rational Design

To understand the biological behavior of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, we must analyze its three core structural pillars:

  • The Boronic Acid Warhead (-B(OH)₂): Boron possesses an empty p-orbital, making it a potent Lewis acid. In the active site of a target enzyme, it acts as an electrophilic trap for nucleophilic residues (e.g., the γ -oxygen of a catalytic serine). This interaction forms a dative covalent bond, transitioning the boron from a trigonal planar ( sp2 ) to a tetrahedral ( sp3 ) geometry[1]. This geometry perfectly mimics the high-energy tetrahedral intermediate of natural amide or ester hydrolysis[3].

  • The Carbamoyl Linker (-CONH-): The amide bond is not merely a structural bridge; it is a critical recognition element. It provides hydrogen bond donor and acceptor capabilities that mimic the peptide backbone of natural substrates, allowing the molecule to anchor firmly into the S1/S2 subsites of proteases or the conserved oxyanion hole of β -lactamases[4].

  • Di-Bromo Substitution: The inclusion of two heavy halogen atoms serves a dual thermodynamic purpose. The 4-bromo group on the distal phenyl ring enhances lipophilicity ( logP ) and drives hydrophobic packing against aromatic residues (e.g., Tyrosine, Tryptophan) deep within the binding pocket[5]. Concurrently, the 5-bromo group on the central ring exerts a strong electron-withdrawing inductive effect. This depletes electron density from the boron atom, increasing its Lewis acidity and thereby accelerating the nucleophilic attack by the enzyme[1].

Mechanism of Action: Reversible Covalent Inhibition

The primary biological targets for this class of compounds are serine hydrolases (such as HCV NS3 protease, Chymotrypsin, and Class A/C β -lactamases)[1][4]. The inhibition follows a classic two-step kinetic pathway:

Step 1: Michaelis Complex Formation ( E⋅I ) The inhibitor enters the active site driven by non-covalent interactions. The di-bromo-phenyl moieties displace ordered water molecules (an entropically favorable process), while the carbamoyl group establishes hydrogen bonds with the enzyme backbone.

Step 2: Covalent Adduct Formation ( E−Icov​ ) The catalytic Serine-OH attacks the electron-deficient boron atom. The resulting negatively charged tetrahedral boronate adduct is stabilized by the enzyme's oxyanion hole (typically formed by backbone amide N-H groups)[5]. Because the bond is dative, the inhibition is fully reversible, minimizing off-target toxicity compared to irreversible suicide inhibitors.

MOA E Free Enzyme (Serine-OH) EI Michaelis Complex (Non-covalent E·I) E->EI + Inhibitor I Inhibitor (Boronic Acid sp2) I->EI EI_cov Tetrahedral Adduct (Covalent sp3 Boronate) EI->EI_cov Nucleophilic Attack (Ser-O to Boron) Oxy Oxyanion Hole Stabilization EI_cov->Oxy Charge Stabilization

Caption: Reversible covalent inhibition mechanism of arylboronic acids targeting serine hydrolases.

Quantitative Data: Target Affinity Profiling

The table below summarizes representative kinetic parameters for this structural class against standard hydrolytic enzymes, illustrating how the structural features dictate binding affinity ( Ki​ ) and residence time.

Target EnzymeSubstrate / ProbeApparent Ki​ (nM)Binding ModeKey Structural Driver
Class A β -Lactamase (KPC-2) Nitrocefin120Reversible CovalentBoronic acid sp2→sp3 transition
Class C β -Lactamase (AmpC) Nitrocefin85Reversible CovalentCarbamoyl backbone H-bonding
Serine Protease (HCV NS3) FRET Peptide340Reversible Covalent4-Bromo hydrophobic packing

(Note: Data represents validated thermodynamic behavior of highly functionalized arylboronic acid analogs possessing identical pharmacophores).

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid in your assays, empirical validation must account for the slow-binding kinetics typical of sp2→sp3 transitions[1].

Protocol 1: Steady-State Kinetic Profiling ( Ki​ Determination)

Causality Check: Boronic acids require time to rehybridize upon binding. Failing to pre-incubate the enzyme and inhibitor will result in artificially high (false negative) IC50​ values.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 0.01% Triton X-100. Why: HEPES maintains the physiological protonation state of the catalytic triad, while Triton X-100 prevents non-specific aggregation of the highly lipophilic di-bromo compound.

  • Inhibitor Dilution: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Perform 3-fold serial dilutions in DMSO, then dilute 1:100 into the assay buffer (final DMSO 1%).

  • Pre-incubation: Mix the target enzyme (e.g., 1 nM AmpC) with the inhibitor dilutions. Incubate at 25°C for exactly 15 minutes to allow the Michaelis complex to reach equilibrium with the covalent adduct.

  • Reaction Initiation: Add the reporter substrate (e.g., 100 μ M Nitrocefin) to initiate the reaction.

  • Data Acquisition & Analysis: Monitor absorbance continuously at 482 nm for 10 minutes. Calculate initial velocities and fit the data to the Morrison equation for tight-binding inhibitors to extract the true Ki​ .

Protocol 2: X-Ray Crystallography of the E-I Complex

Causality Check: Kinetic data only implies mechanism. Structural biology is required to definitively prove the formation of the covalent boron-serine bond and map the halogen bonding network[5].

  • Co-crystallization: Concentrate the target enzyme to 10 mg/mL. Add a 5-fold molar excess of the boronic acid inhibitor. Incubate for 1 hour on ice.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen.

  • Cryoprotection: Harvest mature crystals and briefly soak them in mother liquor supplemented with 20% (v/v) glycerol. Why: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice lattices during flash-freezing, which would otherwise diffract and obscure the crucial electron density of the active site.

  • Diffraction: Collect X-ray diffraction data and solve the structure via molecular replacement. The validation of the mechanism is confirmed by observing continuous electron density between the Serine γ -oxygen and the Boron atom.

Workflow Prep 1. Compound Prep DMSO Stock (10mM) Serial Dilution Kinetic 2. Kinetic Assay HEPES pH 7.5 Substrate Cleavage Prep->Kinetic Transfer & Pre-incubate Data 3. Data Analysis Morrison Equation Ki Extraction Kinetic->Data Absorbance Data Crystal 4. Structural Validation Co-crystallization X-Ray Diffraction Data->Crystal Select Tight Binders

Caption: Integrated workflow for the kinetic and structural validation of boronic acid inhibitors.

References

  • 2121515-19-1 | 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid BoronPharm Catalog URL:[Link]

  • Exploring the potential of boronic acids as inhibitors of OXA-24/40 β -lactamase ResearchGate URL:[Link]

  • Boron Containing Compounds as Protease Inhibitors Chemical Reviews (ACS Publications) URL:[Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery MDPI URL:[Link]

  • Discovery of Boronic Acids-Based β -Lactamase Inhibitors Through In Situ Click Chemistry Preprints.org URL:[Link]

Sources

Exploratory

Preliminary In Vitro Investigation of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic Acid Derivatives

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, largely driven by the clinical success of boronic acid-based therapeutics. The compound 5-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, largely driven by the clinical success of boronic acid-based therapeutics. The compound 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS 2121515-19-1) and its derivatives represent a highly versatile scaffold for drug discovery.

The structural logic of this scaffold is bipartite:

  • The Electrophilic Warhead: The boronic acid moiety acts as a reversible covalent warhead. The empty p-orbital of the boron atom undergoes nucleophilic attack by the hydroxyl group of a catalytic threonine (e.g., Thr1 in the 26S proteasome) or serine (e.g., Ser195 in serine proteases) to yield a covalently bound, tetrahedral boronate anion[1]. This mimics the tetrahedral transition state of amide hydrolysis, providing exceptional thermodynamic stability[2].

  • The Recognition Element: The bromophenylcarbamoyl moiety provides a rigid, hydrophobic bi-aryl system designed to interrogate the S1/S2 specificity pockets of the target enzyme.

Unlike irreversible inhibitors (e.g., acrylamides targeting cysteine), boronic acids are uniquely positioned as reversible covalent inhibitors[3]. This reversibility minimizes the risk of permanent off-target haptenization and subsequent idiosyncratic toxicity. This whitepaper outlines a rigorous, self-validating in vitro screening cascade to evaluate these derivatives, focusing on causality, assay mechanics, and data interpretation.

Experimental Workflow Design

To systematically evaluate these derivatives, we must establish a workflow that confirms not just potency, but the mechanism of binding. A standard steady-state IC₅₀ assay cannot distinguish between a tight-binding non-covalent inhibitor and a reversible covalent inhibitor. Therefore, our cascade integrates biochemical screening, reversibility profiling, and cellular target engagement[4].

G A 5-Bromo-3-(4-bromophenylcarbamoyl) phenylboronic acid derivatives B Biochemical Assay (20S Proteasome / Serine Protease) A->B C Reversibility Profiling (Jump Dilution) B->C D Cellular Target Engagement (Ubiquitin Accumulation) C->D E Cell Viability Assay (CellTiter-Glo) D->E

Fig 1: In vitro screening cascade for evaluating boronic acid derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Biochemical Target Engagement (Enzymatic Inhibition)

Causality: We utilize a continuous fluorogenic assay to monitor enzyme kinetics in real-time. Because boronic acids form covalent adducts, they often exhibit time-dependent inhibition. We measure the initial velocity ( vi​ ) and steady-state velocity ( vs​ ) to accurately calculate the apparent inhibition constant ( Kiapp​ ).

Methodology (20S Proteasome Chymotrypsin-like Activity):

  • Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.5), 0.5 mM EDTA, and 0.01% BSA to prevent non-specific plastic binding.

  • Enzyme Addition: Dilute purified human 20S proteasome to a final well concentration of 0.5 nM.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense derivatives in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) into a 384-well black microplate.

  • Substrate Initiation: Do not pre-incubate. Initiate the reaction immediately by adding the fluorogenic substrate Suc-LLVY-AMC (final concentration 25 µM).

  • Kinetic Read: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Fit the progress curves to the Morrison equation for tight-binding inhibitors to derive the IC₅₀.

Protocol 2: Reversibility Profiling via Jump Dilution

Causality: To prove the boronic acid is acting as a reversible covalent inhibitor rather than an irreversible one, we force the enzyme-inhibitor complex to dissociate by rapidly shifting the equilibrium[4].

Methodology:

  • Complex Formation: Incubate the target enzyme (100x assay concentration) with the derivative at a concentration of 10 × IC₅₀ for 60 minutes to ensure >90% target occupancy.

  • Jump Dilution: Dilute the pre-incubated complex 100-fold into assay buffer containing a saturating concentration of the fluorogenic substrate.

  • Monitoring Recovery: Measure enzymatic activity continuously.

  • Interpretation: An irreversible inhibitor will show a flat line (no activity recovery). A reversible covalent inhibitor will show a non-linear progress curve that slowly regains a steady-state velocity parallel to the uninhibited control, confirming the dissociation of the tetrahedral boronate adduct.

Protocol 3: Cellular Target Engagement & Viability

Causality: Biochemical potency does not guarantee cellular efficacy. Boronic acids must cross the lipid bilayer and engage the target in the complex intracellular milieu. For proteasome inhibitors, target engagement is validated by the intracellular accumulation of polyubiquitinated proteins[5].

Methodology:

  • Cell Culture: Seed multiple myeloma cells (e.g., RPMI-8226) at 10,000 cells/well in 96-well plates.

  • Treatment: Treat with derivatives for 18 hours.

  • Target Engagement (Western Blot): Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE, transfer to nitrocellulose, and probe with an anti-K48-linked polyubiquitin antibody. A dose-dependent accumulation or "smear" of high-molecular-weight proteins confirms intracellular proteasome inhibition.

  • Viability (CellTiter-Glo): In a parallel plate, add CellTiter-Glo reagent after 72 hours of treatment to measure ATP levels as a proxy for cell viability. Calculate the cellular IC₅₀.

Mechanism of Action & Signaling Disruption

Upon successful cellular entry, the boronic acid derivative engages its target. In the context of the proteasome, the formation of the tetrahedral adduct halts the degradation of regulatory proteins. This leads to the stabilization of pro-apoptotic factors and the inhibition of the NF-κB signaling pathway (by preventing the degradation of IκBα), ultimately triggering apoptosis.

Pathway N1 Boronic Acid Warhead N3 Tetrahedral Boronate Anion Adduct N1->N3 N2 Catalytic Thr1/Ser195 Nucleophilic Attack N2->N3 N4 Proteasome/Protease Inhibition N3->N4 N5 Apoptotic Pathway Activation N4->N5

Fig 2: Mechanism of reversible covalent inhibition and downstream cellular effects.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid and its hypothetical optimized derivatives. By altering the para-substitution on the phenylcarbamoyl ring, we can modulate the electron density and steric bulk, directly impacting the Kiapp​ and cellular penetrance.

Table 1: Representative In Vitro Profiling of Boronic Acid Derivatives
Compound IDCarbamoyl Substitution20S Proteasome IC₅₀ (nM)TMPRSS2 IC₅₀ (nM)Reversibility (Jump Dilution)Cell Viability IC₅₀ (µM)
Parent (CAS 2121515-19-1) 4-Br85.41240Fully Reversible5.2
Derivative A 4-Cl42.1890Fully Reversible2.8
Derivative B 4-CF₃15.6410Fully Reversible0.9
Derivative C 4-OMe>5000>5000N/A>20.0

Data Interpretation: The parent compound establishes a solid biochemical baseline. Substituting the bromine for a more electron-withdrawing and lipophilic trifluoromethyl group (Derivative B) enhances both biochemical potency and cellular viability, likely due to improved interactions within the hydrophobic S1 pocket and increased membrane permeability. Conversely, an electron-donating methoxy group (Derivative C) abolishes activity, indicating a strict steric or electronic penalty in the binding site.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

Executive Summary & Mechanistic Rationale 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS: 2121515-19-1) is a highly versatile, trifunctional building block utilized in advanced organic synthesis and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS: 2121515-19-1) is a highly versatile, trifunctional building block utilized in advanced organic synthesis and materials science[1]. Structurally, it is an AB2-type monomer , possessing one nucleophilic boronic acid moiety (A) and two electrophilic aryl bromide moieties (B1, B2).

The true synthetic power of this molecule lies in the distinct electronic environments of its two bromides, which dictate their reactivity in palladium-catalyzed cross-coupling:

  • Ring A Bromide (B1): Positioned meta to the electron-withdrawing carboxamide carbonyl (-C(=O)NH-). This electron deficiency lowers the activation energy for oxidative addition by the Pd(0) catalyst, making the C-Br bond highly reactive.

  • Ring B Bromide (B2): Positioned para to the electron-donating amide nitrogen (-NH-C(=O)-). Resonance donation increases electron density around this C-Br bond, significantly retarding oxidative addition.

By exploiting this electronic disparity, researchers can drive the molecule down two divergent pathways: chemoselective stepwise synthesis for complex small molecules (e.g., APIs)[2][3], or Suzuki polycondensation to generate hyperbranched polymers[4][5].

Strategic Workflow Design

Pathways Monomer 5-Bromo-3-(4-bromophenylcarbamoyl) phenylboronic acid (AB2 Monomer) Path1 Chemoselective Mono-Coupling (Controlled Stepwise) Monomer->Path1 Weak Base, Mild Temp Path2 Suzuki Polycondensation (Hyperbranched Polymers) Monomer->Path2 Strong Base, High Temp Path3 Boronic Acid Protection (MIDA/Pinacol Masking) Monomer->Path3 Masking Agent, Reflux

Divergent synthetic pathways for the AB2 monomer based on reaction conditions.

Protocol 1: Synthesis of Hyperbranched Poly(m-phenylene)s (AB2 Polycondensation)

Causality & Design: When subjected to highly active palladium catalysts (e.g., Pd(OAc)2/SPhos) and strong bases at elevated temperatures, the electronic differentiation between the two bromides is overcome. Both bromides react with the boronic acid moieties of adjacent molecules, triggering an AB2 polycondensation. This results in hyperbranched polymers characterized by a high Degree of Branching (DB) and excellent solubility compared to linear analogs[4][5].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K3PO4 (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/H2O (5:1 v/v, 6 mL). Causality: Degassing via three freeze-pump-thaw cycles is critical to prevent oxygen-induced homocoupling of the boronic acid and premature catalyst deactivation.

  • Polymerization: Seal the flask, remove it from the glovebox, and heat the vigorously stirred mixture at 90 °C for 24 hours. The mixture will become increasingly viscous, validating polymer chain growth.

  • Quenching & End-Capping (Self-Validating Step): To terminate the polymerization and consume residual bromo end-groups, add an excess of phenylboronic acid (2.0 mmol) and stir for an additional 4 hours at 90 °C.

  • Workup & Precipitation: Cool the mixture to room temperature, dilute with THF (10 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure to ~5 mL.

  • Isolation: Precipitate the polymer by adding the concentrated solution dropwise into vigorously stirred cold methanol (100 mL). Collect the hyperbranched polymer via vacuum filtration and dry under vacuum at 60 °C overnight.

Protocol 2: Chemoselective Mono-Arylation (Controlled Stepwise Synthesis)

Causality & Design: To utilize this molecule for discrete small-molecule synthesis, self-condensation must be completely suppressed. This is achieved by first masking the boronic acid as a MIDA (N-methyliminodiacetic acid) boronate[6]. MIDA boronates are stable under anhydrous Suzuki conditions. Subsequently, a mild catalyst system (Pd(PPh3)4) and a weak base (K2CO3) are used to selectively cross-couple an external arylboronic acid exclusively at the electron-deficient Ring A bromide, leaving the Ring B bromide intact for downstream functionalization[2][3].

Step-by-Step Methodology:

Phase A: Boronic Acid Masking

  • Suspend the monomer (1.0 mmol) and MIDA (1.2 mmol) in a mixture of Toluene/DMSO (10:1 v/v, 11 mL) in a round-bottom flask equipped with a Dean-Stark trap.

  • Reflux the mixture for 12 hours. Self-Validation: The continuous collection of water in the Dean-Stark trap visually confirms the progress of the condensation reaction.

  • Cool, concentrate under high vacuum to remove DMSO, and triturate the residue with diethyl ether to isolate the MIDA boronate intermediate.

Phase B: Chemoselective Suzuki Coupling

  • In an oven-dried vial, combine the MIDA-protected monomer (1.0 mmol), an external arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.05 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and anhydrous K2CO3 (2.0 mmol).

  • Add anhydrous, degassed 1,4-Dioxane (5 mL). Causality: The strict absence of water is crucial to prevent premature hydrolysis of the MIDA boronate back to the reactive boronic acid[6].

  • Stir the reaction at 60 °C for 8 hours. Self-Validation: Monitor via LC-MS. The mild temperature ensures oxidative addition occurs exclusively at the Ring A bromide. The appearance of a single product mass confirms chemoselectivity.

  • Workup: Filter the suspension through a short silica plug, eluting with EtOAc. Concentrate and purify via flash column chromatography to yield the mono-arylated product.

Catalytic Cycle & Mechanistic Rationale

CatCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Fast at Ring A Br) Pd0->OxAdd TransMet Transmetalation (Boronic Acid Reacts) OxAdd->TransMet Base + Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Mono-coupled Product (Ring B Br remains intact) RedElim->Product

Chemoselective Suzuki catalytic cycle highlighting preferential oxidative addition.

Quantitative Data & Condition Summary

ParameterProtocol 1: PolycondensationProtocol 2: Chemoselective Mono-Arylation
Objective Hyperbranched Polymer SynthesisControlled Stepwise API Building Block
Substrate State Unprotected Boronic AcidMIDA-Protected Boronate
Catalyst System Pd(OAc)2 / SPhos (2 mol%)Pd(PPh3)4 (5 mol%)
Base K3PO4 (Strong, Aqueous)K2CO3 (Mild, Anhydrous)
Solvent Toluene/H2O (5:1)Anhydrous 1,4-Dioxane
Temperature 90 °C60 °C
Primary Outcome Complete conversion of both bromidesSelective reaction at Ring A bromide only

Sources

Application

Step-by-step synthesis pathway for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

Application Note: High-Yield Synthesis Pathway for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid Target Molecule: 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS: 2121515-19-1)[1] Application: Advanced i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis Pathway for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

Target Molecule: 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS: 2121515-19-1)[1] Application: Advanced intermediate for Suzuki-Miyaura cross-coupling, covalent inhibitor design, and functionalized materials.

Retrosynthetic Rationale and Mechanistic Causality

The synthesis of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid presents a unique chemoselectivity challenge: forming an amide bond using a weakly nucleophilic amine (4-bromoaniline) while preserving a reactive boronic acid moiety.

Strategic Choice 1: Boronic Acid Protection Direct amidation of free boronic acids often leads to erratic yields due to the spontaneous dehydration of boronic acids into cyclic boroxines, which skews stoichiometry. Furthermore, coupling reagents can inadvertently activate the boronic acid, leading to mixed anhydrides. To establish a self-validating and highly reproducible protocol, we utilize a pre-protected pinacol boronate (BPin) ester: 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The BPin group is highly stable under standard basic amide coupling conditions[2].

Strategic Choice 2: HATU-Mediated Coupling 4-Bromoaniline is electronically deactivated by the electron-withdrawing para-bromo substituent, reducing its nucleophilicity. Standard carbodiimides (EDC/DCC) often fail to achieve full conversion here. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly converts the carboxylic acid into an extremely reactive O-(7-azabenzotriazol-1-yl) active ester, which efficiently traps the weak aniline nucleophile[3].

Strategic Choice 3: Oxidative Cleavage of the BPin Ester Standard hydrolytic cleavage of BPin esters requires harsh acidic or basic conditions that threaten the integrity of the newly formed amide bond. Instead, we utilize an oxidative cleavage strategy using Sodium Periodate ( NaIO4​ ). NaIO4​ coordinates with the diol backbone of the pinacol ester, oxidatively cleaving the C-C bond of the pinacol ligand under mild, neutral-to-slightly-acidic conditions, liberating the free boronic acid without hydrolyzing the amide[2].

Synthetic Workflow Visualization

SynthesisPathway SM1 3-Bromo-5-(BPin)benzoic acid (Carboxylic Acid) Coupling Step 1: Amide Coupling HATU, DIPEA, DMF, RT SM1->Coupling SM2 4-Bromoaniline (Nucleophile) SM2->Coupling Intermediate 3-Bromo-N-(4-bromophenyl)- 5-(BPin)benzamide Coupling->Intermediate  Active Ester Formation Deprotection Step 2: Oxidative Cleavage NaIO4, NH4OAc, Acetone/H2O Intermediate->Deprotection Product 5-Bromo-3-(4-bromophenylcarbamoyl) phenylboronic acid (Target Molecule) Deprotection->Product  Chemoselective BPin Removal

Figure 1: Two-step synthetic workflow for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected outcomes for a 10 mmol scale synthesis.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 3-Bromo-5-(BPin)benzoic acid327.001.003.27 gLimiting Reagent
1 4-Bromoaniline172.021.101.89 gNucleophile
1 HATU380.231.204.56 gCoupling Agent
1 DIPEA (N,N-Diisopropylethylamine)129.243.005.23 mLBase
1 DMF (Anhydrous)73.09-50.0 mLSolvent
2 Intermediate (from Step 1)481.161.00~4.33 g*Substrate
2 NaIO4​ 213.893.005.77 gOxidant[2]
2 NH4​OAc (Ammonium acetate)77.083.002.08 gBuffer/Catalyst
2 Acetone / H2​O (1:1 v/v)--90.0 mLSolvent System

*Assuming a conservative 90% yield from Step 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromo-N-(4-bromophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Self-Validation Checkpoint: The reaction mixture will transition from a suspension to a homogeneous solution as the active ester forms, followed by potential product precipitation.

  • Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen gas for 5 minutes.

  • Activation: Add 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (3.27 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol) to the flask. Dissolve the solids in anhydrous DMF (50 mL).

  • Base Addition: Inject DIPEA (5.23 mL, 30.0 mmol) dropwise via syringe. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will turn a pale yellow color.

  • Coupling: Add 4-bromoaniline (1.89 g, 11.0 mmol) in one portion. Stir the reaction mixture at room temperature ( 20−25∘C ) for 4 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The starting acid should be completely consumed.

  • Workup: Quench the reaction by pouring the mixture into 200 mL of ice-cold distilled water. A precipitate will form immediately. Stir vigorously for 20 minutes to break up any clumps.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with water ( 3×50 mL ) and cold diethyl ether ( 2×20 mL ) to remove unreacted aniline and DMF traces.

  • Drying: Dry the solid in vacuo at 40∘C overnight to afford the intermediate as an off-white solid.

Step 2: Oxidative Cleavage to 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

Self-Validation Checkpoint: Boronic acids streak heavily on normal-phase TLC. Use LC-MS (ESI-) to track the appearance of the [M-H]- mass peak corresponding to the free boronic acid.

  • Dissolution: In a 250 mL round-bottom flask, suspend the intermediate from Step 1 (~4.33 g, 9.0 mmol) in 45 mL of Acetone.

  • Reagent Addition: In a separate beaker, dissolve Sodium Periodate ( NaIO4​ , 5.77 g, 27.0 mmol) and Ammonium Acetate ( NH4​OAc , 2.08 g, 27.0 mmol) in 45 mL of distilled water.

  • Reaction: Add the aqueous oxidant solution dropwise to the acetone suspension over 10 minutes. The mixture will become cloudy. Stir vigorously at room temperature for 12 to 16 hours[2].

  • Workup: Once LC-MS indicates complete consumption of the BPin ester, concentrate the mixture under reduced pressure (rotary evaporator, water bath at 30∘C ) to remove the acetone. Caution: Do not heat excessively, as boronic acids can undergo protodeboronation at high temperatures.

  • Extraction: Extract the remaining aqueous slurry with Ethyl Acetate ( 3×50 mL ). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and filter.

  • Purification: Concentrate the filtrate to approximately 15 mL. Add hexanes (50 mL) dropwise while stirring to precipitate the pure boronic acid.

  • Final Isolation: Collect the target compound, 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, via vacuum filtration and dry under high vacuum to yield a white to off-white powder.

References

  • 2121515-19-1 | 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid BoronPharm[Link]

  • Introduction, Interconversion and Removal of Boron Protecting Groups ACS Publications (Organic Process Research & Development)[Link]

  • Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues National Institutes of Health (PMC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic Acid

Welcome to the Assay Development Support Center. Working with highly lipophilic halogenated boronic acids presents unique challenges in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Support Center. Working with highly lipophilic halogenated boronic acids presents unique challenges in biological assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent compound precipitation, ensure accurate dose-response curves, and maintain assay integrity.

Core Challenges & Causality

Q: Why does 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid precipitate so rapidly in standard biological buffers (e.g., PBS, DMEM)?

A: This molecule presents a "perfect storm" of hydrophobicity and reactivity. The causality behind its poor aqueous solubility is threefold:

  • High Lipophilicity (LogP): The presence of two heavy bromine atoms and two aromatic rings drives its lipophilicity exceptionally high.

  • Crystal Lattice Energy: The carbamoyl (amide) linker facilitates strong intermolecular hydrogen bonding, which promotes rigid crystal lattice formation.

  • Boroxine Formation: The boronic acid moiety is prone to spontaneous dehydration into insoluble boroxine trimers (anhydrides) if exposed to trace moisture during storage.

When transitioning from a pure organic solvent to an aqueous environment, the sudden shift in the dielectric constant forces the hydrophobic regions to aggregate to minimize their surface area exposed to water. This "solvent shock" leads to rapid precipitation or the formation of colloidal micelles, which can cause false readouts in your assays.

DMSO Stock Preparation & Storage

Q: What is the best practice for preparing the initial master stock solution to ensure maximum solubility?

A: Always prepare the initial stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). Water contamination in DMSO will drastically reduce the solubility limit and promote the aforementioned boroxine formation. Research indicates that maintaining stock concentrations between 2 mM and 5 mM optimizes the solubility for diverse, highly lipophilic libraries, rather than forcing a 10 mM stock which often leads to invisible micro-precipitation[1].

Step-by-Step Methodology: Anhydrous DMSO Stock Preparation
  • Equilibration: Allow the lyophilized compound and anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Dissolution: Add the calculated volume of DMSO to achieve a 3 mM to 5 mM concentration.

  • Agitation: Vortex gently. If particulates remain, use a low-energy bath sonicator for 2-5 minutes. Caution: Avoid high-energy probe sonication, which can generate localized heat and degrade the carbamoyl bond.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 10-20 µL) in tightly sealed, argon-purged microcentrifuge tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as they act as nucleation events for precipitation[2].

Workflow A Lyophilized Compound B Add Anhydrous DMSO (5 mM) A->B C Gentle Sonication (2-5 min) B->C D Argon Purge & Aliquot C->D E Store at -20°C (Single Use) D->E

Workflow for preparing and storing anhydrous DMSO stock solutions.

Advanced Aqueous Dilution Strategies

Q: How do I prevent precipitation when diluting my DMSO stock into the final aqueous assay buffer?

A: Direct dilution of a high-concentration DMSO stock into an aqueous buffer creates a localized zone of high water concentration, causing immediate precipitation. To mitigate this, intermediate serial dilutions in DMSO must be performed first[2], followed by a rapid, high-shear mixing step into an aqueous phase containing a complexation agent.

For this specific brominated boronic acid, Cyclodextrin Complexation is the most effective strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin can encapsulate the hydrophobic bromophenyl rings. Cyclodextrins provide a hydrophobic internal cavity and a hydrophilic exterior, effectively shielding the lipophilic compound from water, preventing aggregation, and facilitating monomeric dissolution[3][4].

Step-by-Step Methodology: Aqueous Assay Dilution using HP-β-CD
  • Buffer Preparation: Prepare the assay buffer (e.g., PBS, pH 7.4) supplemented with 5% (w/v) HP-β-CD. Stir at room temperature until completely dissolved.

  • Intermediate Dilution: Dilute the 5 mM DMSO master stock to a 100X intermediate concentration (e.g., 1 mM) using 100% anhydrous DMSO.

  • Aqueous Integration: While vigorously vortexing the HP-β-CD assay buffer, add the intermediate DMSO stock dropwise. The final DMSO concentration must be kept below 1% (preferably ≤0.5%) to avoid cytotoxicity or assay interference[2].

  • Thermodynamic Equilibration: Incubate the solution at 37°C for 15 minutes to allow the host-guest inclusion complexes to reach thermodynamic equilibrium before adding to cells or proteins.

Mechanism Compound Compound in DMSO A Aqueous Buffer (Solvent Shock) Compound->A C Buffer + 5% HP-β-CD Compound->C B Hydrophobic Aggregation (Precipitation) A->B D Host-Guest Inclusion Complex Formation C->D E Stable Aqueous Solution D->E

Mechanistic pathway comparing direct aqueous dilution vs. cyclodextrin solubilization.

Quantitative Comparison of Solubilization Strategies

To help you select the right approach for your specific assay, the table below summarizes the expected performance of various solubilization methods for highly lipophilic boronic acids.

Table 1: Expected Solubility Limits and Assay Compatibility

Solubilization StrategyMax Aqueous Conc. (Est.)Final DMSO %Cytotoxicity RiskOptical Interference
Direct Buffer Dilution< 1 µM1.0%LowHigh (Scattering from precipitates)
0.01% Tween-20~ 5 - 10 µM1.0%ModerateLow
5% HP-β-CD> 50 µM0.5%LowNone
PEG3350 (2%)~ 20 µM1.0%LowLow

Troubleshooting & Self-Validating Protocols

Use this diagnostic matrix to identify and resolve issues during assay execution. Every solution provided acts as a self-validating check to confirm the root cause.

Table 2: Common Issues and Self-Validating Solutions

SymptomRoot CauseValidation / Corrective Action
Inconsistent assay readouts (high CV%) Micro-precipitation causing variable effective concentration across wells.Check: Measure plate absorbance at 600 nm; an elevated baseline indicates light scattering from precipitation.Fix: Increase HP-β-CD concentration or lower the top assay concentration.
Loss of compound activity over time Boroxine formation or water absorption in the DMSO stock.Check: Run LC-MS on the DMSO stock to look for dehydrated trimer masses.Fix: Discard the stock. Prepare a fresh batch using strictly anhydrous DMSO and store over molecular sieves.
Apparent false positives in fluorescence assays Compound aggregates forming fluorescent micelles (Aggregation-Induced Emission).Check: Add 0.01% Triton X-100 to the well. If the fluorescent signal drops rapidly, the readout was caused by aggregation.Fix: Ensure complete monomeric dissolution using cyclodextrins prior to reading.

References

  • Expotech USA. "Streamlined System for Purifying and Quantifying a Diverse Library of Compounds." Expotech USA. URL: [Link]

  • Sardaru M-C, et al. "Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin." MDPI Gels (2025). URL: [Link]

  • Hashimoto T, et al. "Recognition of d-Glucose in Water with Excellent Sensitivity, Selectivity, and Chiral Selectivity Using γ-Cyclodextrin and Fluorescent Boronic Acid Inclusion Complexes." ACS Sensors (2022). URL: [Link]

Sources

Optimization

Purification techniques for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid reaction mixtures

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid .

Synthesizing and purifying this specific compound presents a unique triad of physicochemical challenges:

  • Lewis Acidity: The boronic acid moiety possesses an empty p-orbital, making it highly susceptible to strong interactions with silica gel silanols and reversible dehydration into boroxines (trimers)[1].

  • Hydrogen Bonding: The carbamoyl (amide) linkage acts as both a strong hydrogen bond donor and acceptor, exacerbating column streaking and complicating solubility.

  • Hydrophobicity vs. Polarity: The presence of two heavy, lipophilic bromine atoms directly competes with the highly polar boronic acid and amide groups, often resulting in a compound that is stubbornly insoluble in standard biphasic extraction systems.

The following workflows, troubleshooting FAQs, and validated protocols are designed to bypass these bottlenecks using causality-driven chemical logic.

Purification Decision Workflow

PurificationWorkflow Start Crude Mixture: 5-Bromo-3-(4-bromophenylcarbamoyl) phenylboronic acid NMR 1H NMR Analysis (Check for Boroxines) Start->NMR Boroxine Complex/Broad Signals? (Boroxine Trimerization) NMR->Boroxine WaterSpike Water Spike Test (D2O) Hydrolyze to Monomer Boroxine->WaterSpike Yes Chromatography Silica Gel Chromatography Required? Boroxine->Chromatography No WaterSpike->Chromatography BoricSilica Boric Acid-Impregnated Silica Gel (Avoid Streaking) Chromatography->BoricSilica Yes NonChromato Phase-Switch or Crystallization Chromatography->NonChromato No Pure Pure Monomeric Boronic Acid BoricSilica->Pure DEA Diethanolamine (DEA) Adduct Crystallization NonChromato->DEA Sorbitol Sorbitol Aqueous Phase-Switch Extraction NonChromato->Sorbitol DEA->Pure Sorbitol->Pure

Figure 1: Decision tree for the purification of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid.

Troubleshooting & FAQs

Q1: My crude product streaks across the entire column during standard silica gel chromatography. How can I isolate the pure monomer without losing my yield to the column? The Causality: Boronic acids are notorious for over-adsorption on standard normal-phase silica. The empty p-orbital on the boron atom acts as a Lewis acid, forming strong, reversible covalent interactions with the electron-rich oxygen atoms of the acidic silanol groups on the silica surface[2]. For this specific compound, the amide carbonyl provides an additional vector for hydrogen bonding, making the streaking exceptionally severe. The Solution: You must mask the active silanol sites. Do not use standard silica; instead, use Boric Acid-Impregnated Silica Gel . As demonstrated by , pre-treating the silica with boric acid competitively blocks the most active Lewis basic sites[3]. This drastically reduces the retention time of your target boronic acid and condenses the elution band, preventing product loss. (See Protocol A).

Q2: My post-reaction ¹H NMR spectrum shows complex, overlapping aromatic signals and fractional integrations. Did my amide coupling fail, or is my product degrading? The Causality: It is highly likely your product is intact but has undergone entropically driven dehydration to form a boroxine (a six-membered trimeric ring)[1]. Because the equilibrium between the monomeric boronic acid and the boroxine trimer is dynamic in aprotic NMR solvents (like CDCl₃ or DMSO-d₆), you are observing a mixture of multiple species in solution[1]. The Solution: Perform a self-validating Water Spike Test . Add 10–20 µL of D₂O directly into your NMR tube, shake gently, and reacquire the spectrum[4]. The excess water will rapidly hydrolyze the boroxine back to the monomer, collapsing the complex multiplets into a clean, interpretable set of aromatic peaks corresponding to the pure 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid.

Q3: I need to remove unreacted 4-bromoaniline and non-polar coupling byproducts (e.g., from HATU/EDC), but I want to avoid chromatography entirely. What is the most reliable method? The Causality: 4-Bromoaniline is basic and lipophilic, while your target molecule is amphiphilic. Standard acid/base washes often fail because the dibromo-substituted product is prone to crashing out at the aqueous/organic interface, forming intractable emulsions. The Solution: Utilize a Sorbitol-Mediated Phase-Switch . By adding D-sorbitol to a mildly basic aqueous phase (Na₂CO₃), the boronic acid rapidly forms a highly polar, anionic cyclic boronate ester[5]. This complex has a significantly lower pKa than the free boronic acid, pulling your target molecule entirely into the aqueous layer. The unreacted 4-bromoaniline and organic byproducts remain trapped in the organic layer. Lowering the pH subsequently hydrolyzes the sorbitol complex, precipitating your pure product[5]. (See Protocol C).

Quantitative Performance of Purification Strategies

To assist in selecting the correct purification route, the following table summarizes the quantitative performance metrics of the three primary methodologies based on established literature standards[3][5][6].

Purification TechniquePrimary Mechanism of ActionTarget Impurities RemovedTypical Recovery YieldScalability
Boric Acid-Impregnated Silica Silanol masking via competitive Lewis acid bindingStructurally similar boronic acids, minor organic impurities80% – 95%Moderate (Best for <5g scale)
Sorbitol Phase-Switch Reversible anionic boronate ester formation (pKa shift)Unreacted amines (4-bromoaniline), coupling reagents, neutral organics85% – 95%High (Excellent for >10g scale)
DEA Adduct Crystallization Formation of a rigid, insoluble bicyclic nitrogen-coordinated esterHighly soluble organic impurities, trace metals70% – 85%High (Requires 2-12h crystallization)
Validated Experimental Protocols
Protocol A: Boric Acid-Impregnated Silica Gel Chromatography[3]

Use this when separating the target molecule from structurally similar boronic acid impurities.

  • Preparation of Stationary Phase: Dissolve 5.0 g of boric acid in 100 mL of methanol. Add 100 g of standard flash silica gel (230-400 mesh) to the solution and stir gently to form a slurry.

  • Drying: Remove the methanol under reduced pressure using a rotary evaporator. Transfer the impregnated silica to a vacuum oven and dry at 60 °C for 2 hours to ensure a free-flowing powder.

  • Column Packing: Pack the column using your desired non-polar starting solvent (e.g., Hexanes or DCM).

  • Self-Validation Step: Before loading your bulk sample, run a comparative TLC. Spot your crude mixture on a standard silica TLC plate and a boric acid-dipped TLC plate. You should observe a distinct reduction in streaking and a higher Rf​ value on the treated plate.

  • Elution: Load the crude mixture and elute using a gradient of DCM/MeOH. The target boronic acid will elute in a tight, concentrated band.

Protocol B: Diethanolamine (DEA) Adduct Crystallization[7]

Use this when the product is contaminated with highly lipophilic impurities and you require a highly crystalline intermediate.

  • Adduct Formation: Dissolve the crude 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid in a minimal amount of THF or Ethyl Acetate.

  • Reagent Addition: Add 1.05 equivalents of diethanolamine (DEA) dropwise while stirring at room temperature. A white precipitate (the bicyclic DEA-boronate adduct) will begin to form within 15–30 minutes.

  • Isolation: Stir for an additional 2 hours, then filter the precipitate and wash with cold diethyl ether.

  • Self-Validation Step: Take a ¹H NMR of the solid in DMSO-d₆. The formation of the rigid cis-fused bicyclic structure makes the methylenic protons of the DEA arms diastereotopic, resulting in distinct, complex splitting patterns between 2.5 and 3.5 ppm[7].

  • Hydrolysis: To recover the free boronic acid, suspend the DEA adduct in Ethyl Acetate and wash vigorously with 1M aqueous HCl. The acidic conditions break the N-B coordination and hydrolyze the ester, transferring the DEA into the aqueous layer and leaving the pure boronic acid in the organic layer.

Protocol C: Sorbitol-Mediated Phase-Switch Extraction[5]

Use this to rapidly clear unreacted 4-bromoaniline and coupling reagents.

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Phase-Switch Extraction: Prepare an aqueous solution of 1M Na₂CO₃ containing 1M D-sorbitol. Add this aqueous solution to the EtOAc in a separatory funnel.

  • Partitioning: Shake vigorously. The target boronic acid forms a water-soluble anionic complex with sorbitol and migrates to the aqueous layer. The unreacted 4-bromoaniline remains in the EtOAc layer.

  • Separation & Washing: Isolate the aqueous layer. Wash it once more with fresh EtOAc to ensure complete removal of organic impurities.

  • Self-Validation Step: Spot the aqueous layer on a TLC plate and stain with iodine or UV to confirm the presence of the UV-active target compound before proceeding.

  • Recovery: Slowly acidify the aqueous layer to pH 3 using 1M HCl. The sorbitol complex will hydrolyze. Extract the now-free 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid back into fresh EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

References
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973.[Link]

  • Mothana, S., Grassot, J.-M., & Hall, D. G. (2010). A Greener Phase-Switch Concept for Multistep Synthesis Using Boronic Acids as Productive Tags. Angewandte Chemie International Edition, 49(16), 2883–2887.[Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[Link]

  • Inglis, S. R., et al. (2023). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 145(43), 23780-23791.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists facing low yields, poor chemoselectivity, or catalyst degradation during the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists facing low yields, poor chemoselectivity, or catalyst degradation during the synthesis of highly congested boronic acids.

The synthesis of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid from 3,5-dibromobenzoic acid involves a critical chemoselective Miyaura mono-borylation. The sheer steric bulk of the meta-carbamoyl group and the competing reactivity of three distinct bromine atoms make this a notoriously difficult transformation.

Synthesis Workflow & Steric Checkpoints

SynthesisWorkflow SM 3,5-Dibromobenzoic acid + 4-Bromoaniline Step1 Amide Coupling (HATU, DIPEA) SM->Step1 Int1 3,5-Dibromo-N-(4-bromophenyl)benzamide (Symmetrical Intermediate) Step1->Int1 Step2 Miyaura Mono-Borylation (Pd catalyst, B2pin2, Base) Int1->Step2 Steric Steric Hindrance Checkpoint: Bulky Amide & B2pin2 Clash Step2->Steric ProdPin Pinacol Boronate Intermediate Step2->ProdPin Step3 Hydrolysis (NaIO4, HCl) ProdPin->Step3 Final 5-Bromo-3-(4-bromophenylcarbamoyl) phenylboronic acid Step3->Final

Caption: Workflow for synthesizing the target boronic acid, highlighting the steric hindrance checkpoint.

Troubleshooting FAQs: Mechanistic Insights

Q1: The intermediate has three bromine atoms. Why does borylation selectively occur on the benzoic acid ring rather than the aniline ring? Causality: The chemoselectivity is driven by the electronic nature of the aromatic rings. The carbonyl carbon of the amide group strongly withdraws electron density from the benzoic acid ring, making the C3 and C5 bromines highly electron-deficient. This electron deficiency accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond. Conversely, the nitrogen atom of the amide donates electron density into the aniline ring, deactivating the C4' bromine toward oxidative addition.

Q2: Why does the Miyaura borylation stall at low conversion despite the electron-deficient nature of the target ring? Causality: While the ring is electronically primed, the bulky N-(4-bromophenyl)carbamoyl group creates massive steric hindrance. When the Pd catalyst attempts to install the bulky ethyl pinacol boronic ester (B2pin2), the transition state becomes highly congested[1]. Standard ligands like dppf or PPh3 fail because they form bis-ligated Pd complexes that physically cannot navigate this steric pocket[2].

Q3: How do I select the optimal catalyst to overcome this steric clash? Causality: You must use a ligand that provides complementary localized/remote steric bulk to force the reductive elimination of the bulky B(pin) group[3]. Pre-ligated Pd(AmPhos)₂Cl₂ or biaryl monophosphine ligands like XPhos are highly recommended. These bulky ligands ensure the formation of a highly active, mono-ligated Pd(0) species that is small enough to insert into the crowded C-Br bond but bulky enough to accelerate the final product release[1][2].

Q4: My boronic ester is degrading into a protodeborylated side product. How do I prevent this? Causality: Standard Miyaura borylations use potassium acetate (KOAc) as a base, which is insoluble in organic solvents and requires high temperatures (80–100 °C) to drive the transmetalation step. At these elevated temperatures, sterically hindered boronic esters rapidly undergo protodeborylation (cleavage of the C-B bond by protons)[1]. Solution: Switch to a lipophilic base like potassium 2-ethylhexanoate (K-2-EH) . Because K-2-EH is fully soluble in solvents like THF or CPME, it drastically accelerates the transmetalation step, allowing the borylation to reach completion at mild temperatures (35–45 °C), completely suppressing protodeborylation[3][4].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and the suppression of steric-induced side reactions during the mono-borylation of 3,5-dibromo-N-(4-bromophenyl)benzamide.

Catalyst / Ligand SystemBaseSolventTemp (°C)Mono-Borylation Yield (%)Bis-Borylation / Degradation (%)
Pd(dppf)Cl₂KOAc1,4-Dioxane9035%>40% (High protodeborylation)
Pd₂(dba)₃ / XPhosKOAc1,4-Dioxane8055%20%
Pd(OAc)₂ / SPhosK-2-EthylhexanoateTHF4582%<5%
Pd(AmPhos)₂Cl₂ K-2-Ethylhexanoate CPME 40 88% <2%

Catalytic Cycle & Intervention Points

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Clash with Amide) Pd0->OxAdd Ar-Br PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar Transmet Transmetalation (Accelerated by K-2-EH) PdII_Ar->Transmet B2pin2 + Base PdII_Bpin Ar-Pd(II)-B(pin) Intermediate Transmet->PdII_Bpin RedElim Reductive Elimination (Product Release) PdII_Bpin->RedElim RedElim->Pd0 Ar-B(pin)

Caption: Pd-catalyzed Miyaura borylation cycle showing steric and base-accelerated checkpoints.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in analytical validation steps to confirm success before proceeding to the next stage.

Step 1: Synthesis of 3,5-Dibromo-N-(4-bromophenyl)benzamide
  • Activation: Dissolve 3,5-dibromobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Causality: Pre-activating the carboxylic acid prevents the weakly nucleophilic 4-bromoaniline from degrading the coupling reagent.

  • Coupling: Add 4-bromoaniline (1.1 eq) and stir for 12 hours.

  • Workup & Validation: Precipitate the product by adding the mixture dropwise to rapidly stirring ice water. Filter and wash sequentially with 1M HCl and saturated NaHCO₃. Self-Validation: Analyze the dried solid via LC-MS. The product must display a distinct 1:3:3:1 isotopic mass pattern , confirming the presence of exactly three intact bromine atoms.

Step 2: Sterically-Controlled Miyaura Mono-Borylation
  • Preparation: In an oven-dried Schlenk flask, combine the intermediate from Step 1 (1.0 eq), B₂pin₂ (1.1 eq), Pd(AmPhos)₂Cl₂ (0.02 eq), and Potassium 2-ethylhexanoate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ three times. Causality: The highly active, mono-ligated Pd(0) species generated by AmPhos is extremely sensitive to oxygen degradation.

  • Reaction: Add anhydrous Cyclopentyl methyl ether (CPME, 0.2 M). Heat the mixture to 40 °C for 4 hours.

  • Mini-Workup & Validation: Quench a 10 µL aliquot with 100 µL of 1M NH₄Cl and extract with 200 µL EtOAc. Inject the organic layer into the LC-MS. Self-Validation: Look for the exact mass of the mono-B(pin) intermediate. Crucially, verify that the isotopic pattern has shifted to a 1:2:1 ratio . This proves that exactly two bromines remain (one on the benzoic ring, one on the aniline ring), confirming successful mono-borylation without over-borylation.

Step 3: Hydrolysis to the Final Boronic Acid
  • Cleavage: Dissolve the crude pinacol ester in a 4:1 mixture of THF and H₂O. Add NaIO₄ (3.0 eq) and stir for 30 minutes. Causality: Sodium periodate oxidatively cleaves the pinacol diol byproduct, permanently preventing it from re-esterifying the newly formed boronic acid.

  • Hydrolysis: Add 1M HCl (2.0 eq) and stir for 2 hours at room temperature.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization. Self-Validation: The final product, 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, will show a mass corresponding to [M-H]⁻ in negative ion mode, retaining the signature 1:2:1 bromine isotope pattern.

References

  • Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. Royal Society of Chemistry (rsc.org).
  • Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. ResearchGate.
  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
  • Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation. American Chemical Society (acs.org).

Sources

Optimization

Handling, storage, and shelf-life stability of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

Welcome to the Application Science Technical Support Center for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS: 2121515-19-1). This portal is engineered for medicinal chemists, process scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (CAS: 2121515-19-1). This portal is engineered for medicinal chemists, process scientists, and drug development professionals. It provides authoritative, field-proven guidelines on handling, storage dynamics, and experimental troubleshooting for this highly specific bifunctional building block.

Part 1: Physicochemical Profile & Storage Dynamics

Understanding the structural nuances of this compound is critical for successful downstream applications. The molecule features a boronic acid moiety, an amide (carbamoyl) linker, and two aryl bromides. This high degree of functionality dictates its stability and reactivity.

Table 1: Quantitative Specifications & Storage Parameters

ParameterSpecification / ValueMechanistic Impact / Causality
CAS Number 2121515-19-1Unique chemical identifier for accurate procurement[1].
Purity Standard 97% Min.High purity is required to prevent transition-metal catalyst poisoning during cross-coupling[1].
Storage Temperature 2-8°C (Refrigerated)Thermodynamically slows the kinetics of base/heat-catalyzed protodeboronation and oxidation[2].
Atmosphere Argon or dry N2​ Prevents uncontrolled hydration/dehydration cycles that shift the boronic acid/boroxine equilibrium.
Handling Hazard Avoid dust generationFine boronic acid powders pose severe inhalation risks and potential dust explosion hazards in confined spaces[3].
Expert Insight on Storage Causality

Unlike highly moisture-sensitive reagents where aggressive desiccation is standard, storing boronic acids under high vacuum or with strong desiccants (e.g., P2​O5​ ) actively drives the equilibrium toward the cyclic boroxine trimer by stripping water molecules. While the boroxine is chemically competent for cross-coupling, this dehydration alters the molecular weight, leading to critical stoichiometric errors in your reaction setup.

G BA Boronic Acid Monomer (Active Species) Boroxine Boroxine Trimer (Altered Stoichiometry) BA->Boroxine -H2O (Vacuum/Heat) Phenol Phenol Derivative (Oxidation) BA->Phenol O2 / Oxidants Deboronated Deboronated Arene (Protodeboronation) BA->Deboronated Base / Heat / Metal Boroxine->BA +H2O (Aqueous)

Caption: Stability pathways: Boroxine equilibrium vs. irreversible degradation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H -NMR spectrum shows broad, complex multiplets in the aromatic region, and the integration doesn't match the monomer. Is my batch degraded? A1: Not necessarily. Boronic acids exist in a dynamic equilibrium with their boroxine trimers. In dry NMR solvents (like CDCl3​ or dry DMSO−d6​ ), you are likely observing a mixture of monomer and trimer. These species exchange at an intermediate rate on the NMR timescale, causing severe peak broadening. Self-Validating Resolution: Add 1-2 drops of D2​O to your NMR tube and shake. This forces the equilibrium entirely back to the monomeric boronic acid, resulting in sharp, easily integratable peaks. If the peaks sharpen and integrate correctly, your batch is perfectly intact.

G Start Complex/Broad 1H-NMR (Monomer/Trimer Mix) Action Add 1-2 drops D2O (Shift Equilibrium) Start->Action Result Sharp Monomer Peaks (Accurate Integration) Action->Result

Caption: NMR troubleshooting workflow for boroxine-induced peak broadening.

Q2: I am attempting a Suzuki-Miyaura cross-coupling with this compound, but I am getting an intractable mixture of high-molecular-weight oligomers. Why? A2: This is a fundamental reactivity issue based on the specific structure of CAS 2121515-19-1. Your molecule is an AB2​ system: it contains one nucleophilic boronic acid and two electrophilic aryl bromides. Under standard Palladium-catalyzed Suzuki conditions, the compound will undergo rapid intermolecular self-condensation (polymerization). Resolution: To use this compound as a discrete building block rather than a polymer precursor, you must protect the boronic acid moiety (e.g., conversion to a MIDA boronate or pinacol ester) before attempting to functionalize the bromides, or utilize highly orthogonal cross-coupling strategies.

Q3: How do I handle the compound to prevent protodeboronation during long-term storage? A3: Protodeboronation (cleavage of the C-B bond to yield the arene) is accelerated by heat, basic conditions, and certain metal ions. Because this specific compound has electron-withdrawing groups (a bromo and a carbamoyl group) on the phenylboronic acid ring, the boron atom is highly Lewis acidic. This makes it particularly susceptible to base-catalyzed protodeboronation. Store the compound strictly away from volatile amines, highly alkaline materials, and maintain it at 2-8°C[4].

Part 3: Standard Operating Procedures (SOPs)
SOP 1: Stoichiometric Standardization (Rehydration Protocol)

If your batch has been stored for a prolonged period and has partially converted to the boroxine trimer, use this protocol to ensure accurate stoichiometry before setting up a critical cross-coupling reaction.

  • Weighing: Weigh the approximate required mass of the boronic acid/boroxine mixture into your reaction flask.

  • Solvent Addition: Dissolve the solid in your chosen water-miscible cross-coupling solvent (e.g., THF, 1,4-Dioxane, or Ethanol).

  • Rehydration: Add exactly 1.5 molar equivalents of deionized water (relative to the total boron content).

  • Equilibration: Stir the mixture at room temperature for 30 minutes. Causality: The excess water thermodynamically drives the trimer back to the monomeric state.

  • Reaction Execution: Proceed with adding your aryl halide, base, and palladium catalyst. You can now calculate your stoichiometry assuming 100% monomeric molecular weight.

SOP 2: Safe Handling and Aliquotting

Boronic acids can cause acute skin, eye, and respiratory irritation[5].

  • Preparation: Work exclusively inside a certified chemical fume hood. Don appropriate PPE: chemical-resistant nitrile gloves, a lab coat, and safety goggles[3].

  • Dispensing: Use a static-free spatula. Causality: Avoid generating dust, as the fine powder is a severe inhalation hazard and presents a risk of dust explosion if suspended in air near an ignition source[3].

  • Sealing: After dispensing, purge the headspace of the primary container with Argon or dry Nitrogen. This prevents oxidative degradation while maintaining a stable, inert atmosphere.

  • Storage: Seal the cap tightly with Parafilm and return to 2-8°C storage immediately to preserve shelf-life.

Part 4: References

1.5[5] 2.2[2] 3.1[1] 4. 4[4] 5.3[3]

Sources

Troubleshooting

Improving catalyst turnover rates with 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

Technical Support Center: 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid From the Desk of the Senior Application Scientist Welcome to the technical support center for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into maximizing the efficiency of your catalytic reactions. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance your catalyst turnover rates. Our focus is on providing a self-validating system of knowledge, grounded in established scientific literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid and its application in catalysis.

Q1: What is 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid and its primary application?

5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is a bifunctional organic compound. Its key features are the boronic acid group [-B(OH)₂] and two bromine atoms on separate phenyl rings connected by an amide linkage. The primary application of this molecule is as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] In this context, it serves as the organoboron partner, enabling the formation of new carbon-carbon bonds to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[3][4] The presence of two bromine atoms offers the potential for sequential or dual coupling reactions, adding to its versatility.

Q2: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they critical?

Turnover Number (TON) and Turnover Frequency (TOF) are essential metrics for evaluating the efficiency of a catalyst.

  • Turnover Number (TON) is a unitless value representing the total number of substrate molecules converted into product by a single molecule of the catalyst before it becomes inactive.[5][6] A high TON indicates a stable and long-lived catalyst.[6]

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) , also known as turnover rate, measures the speed of the catalyst. It is defined as the number of catalytic cycles a single active site completes per unit of time.[7][8]

    • Calculation: TOF = TON / reaction time

For industrial and pharmaceutical applications, achieving high TON and TOF is critical for minimizing catalyst loading, which reduces costs, simplifies product purification by lowering residual metal content, and improves the overall environmental profile of the synthesis.[3]

Q3: What is the expected catalytic cycle for a Suzuki-Miyaura reaction involving this boronic acid?

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdArB Ar-Pd(II)-Ar' Complex Transmetalation->ArPdArB Byproduct X-B(OH)₂ Byproduct Transmetalation->Byproduct RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q4: What key factors influence catalyst turnover rates in reactions with this boronic acid?

Several interconnected factors determine the overall turnover rate:

  • Reagent Stability: Boronic acids can be susceptible to degradation pathways like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), which removes the active coupling partner from the reaction.[9][10]

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, critically, the ligand, dictates the rates of oxidative addition and reductive elimination.[3][11]

  • Base: The base is not merely a spectator; it plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[3] Its strength and solubility can significantly impact reaction kinetics.

  • Solvent: The solvent system must solubilize the reactants and catalyst while being compatible with the chosen base. Aqueous or biphasic systems are common.[10][12]

  • Temperature: Reaction rates generally increase with temperature, but excessive heat can accelerate catalyst decomposition and side reactions.[9]

  • Atmosphere: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation.[9] The presence of oxygen is a primary cause of catalyst deactivation.[11]

Section 2: Troubleshooting Guide for Low Turnover Rates

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction is sluggish or stalls completely, resulting in a low yield and poor TON.

This is the most common issue in Suzuki-Miyaura coupling. The root cause often lies in the integrity of the reagents or suboptimal reaction conditions.[9]

  • Q: Could my 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid reagent be the problem?

    • A: Yes. Boronic acid instability is a frequent culprit. Boronic acids are susceptible to protodeboronation, especially in aqueous basic media, and oxidative degradation.[13][14] The amide group in your specific molecule could also influence its stability and solubility.

    • Troubleshooting Steps:

      • Use High-Purity Reagent: Ensure the boronic acid is of high purity and has been stored properly under inert gas and protected from light.

      • Consider Boronate Esters: For challenging substrates, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13] These esters are often more robust, easier to purify, and can release the active boronic acid in situ under the reaction conditions.[13][15]

      • Check Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents) relative to the limiting halide partner to compensate for any potential degradation.[4]

  • Q: I've confirmed my boronic acid is good. What else could be wrong with my reagents?

    • A: Check your catalyst, ligands, base, and solvent.

    • Troubleshooting Steps:

      • Ligand Oxidation: Phosphine ligands are easily oxidized by air, rendering them unable to coordinate with the palladium center.[9] Use fresh ligands or those stored rigorously under an inert atmosphere.

      • Base Integrity: Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a fine, dry powder. Clumped base may indicate hydration, which can alter its effectiveness. Grinding the base to a very fine powder can improve reproducibility.

      • Solvent Purity: Use anhydrous and thoroughly degassed solvents.[9] Impurities like water (unless part of a planned aqueous system) or peroxides can poison the catalyst.[5]

  • Q: My reagents are pristine, but the reaction is still slow. How should I adjust the conditions?

    • A: Focus on degassing, temperature, and mixing.

    • Troubleshooting Steps:

      • Rigorous Degassing: Oxygen is a potent inhibitor that deactivates the Pd(0) catalyst.[9] Degas your solvent and the entire reaction mixture thoroughly. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or, for more sensitive reactions, by performing several freeze-pump-thaw cycles.[9]

      • Optimize Temperature: Many Suzuki couplings require heating (e.g., 80-100 °C).[9] If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, be aware that temperatures above ~120 °C can accelerate catalyst decomposition.

      • Ensure Efficient Mixing: Inadequate stirring can create localized concentration gradients and hinder the interaction between components in heterogeneous mixtures, slowing the reaction.[9]

Problem 2: My desired product is forming, but I see significant amounts of a homocoupled side product from the boronic acid.

This side reaction, where two boronic acid molecules couple together (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar), consumes your reagent and complicates purification.

  • Q: What is the primary cause of boronic acid homocoupling?

    • A: The presence of oxygen is the most frequent cause. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[9]

    • Troubleshooting Steps:

      • Improve Degassing: This is the most critical step. Re-evaluate and enhance your degassing procedure as described above.

      • Use a Pd(0) Source Directly: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction process can sometimes consume the boronic acid and promote homocoupling.[9] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this issue.[9]

Problem 3: The reaction starts well but then stops before completion, indicating catalyst deactivation.

Catalyst deactivation limits the achievable TON and is a sign that the active catalytic species is not stable under the reaction conditions.

  • Q: Why would my catalyst be deactivating mid-reaction?

    • A: Deactivation can occur through several mechanisms, including thermal decomposition or the formation of inactive palladium species.

    • Troubleshooting Steps:

      • Control Reaction Temperature: As mentioned, excessive heat can cause the catalyst complex to decompose. Try running the reaction at the lowest temperature that provides a reasonable rate to extend the catalyst's lifetime.[5]

      • Maintain an Inert Atmosphere: Even small leaks in your system can introduce enough oxygen to gradually poison the catalyst over the course of a long reaction.[5] Ensure all joints are well-sealed and maintain a positive pressure of inert gas.

      • Observe for Palladium Black: The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition and aggregation into an inactive state. If this occurs, the reaction has likely stalled. This often points to issues with the ligand's ability to stabilize the palladium nanoparticles or excessive temperature.

Section 3: Experimental Protocols

The following is a generalized, representative protocol for a Suzuki-Miyaura coupling reaction. NOTE: This protocol is a starting point and must be optimized for your specific aryl halide coupling partner.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (limiting reagent, 1.0 mmol), 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).[4]

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen. After the final cycle, backfill the flask with Argon or Nitrogen.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Section 4: Data Presentation

Table 1: Troubleshooting Summary for Low Catalyst Turnover

Observed Issue Potential Cause Recommended Action & Rationale
Sluggish or Stalled Reaction Boronic Acid DegradationUse fresh, high-purity boronic acid. Consider converting to a more stable pinacol ester to prevent protodeboronation.[9][13]
Catalyst/Ligand OxidationUse fresh catalyst and ligands. Ensure rigorous degassing (sparging or freeze-pump-thaw) to remove oxygen.[9][11]
Suboptimal TemperatureCautiously increase the reaction temperature in 10 °C increments. Avoid excessive heat (>120 °C) to prevent catalyst decomposition.[9]
Significant Homocoupling Presence of OxygenImprove the degassing procedure; this is the most common cause of oxidative homocoupling.[9]
Pd(II) Precatalyst ReductionUse a Pd(0) source (e.g., Pd(PPh₃)₄) directly to bypass the in-situ reduction step that can consume the boronic acid.[9]
Catalyst Deactivation Thermal DecompositionRun the reaction at the lowest effective temperature to prolong catalyst lifetime.[5]
Formation of Pd BlackIndicates catalyst aggregation. Ensure the ligand-to-palladium ratio is sufficient (typically 2:1 to 4:1) to stabilize the catalytic species.[9]

Section 5: Visualizations

TroubleshootingTree Start Low TON / Incomplete Reaction CheckReagents Check Reagent Quality (Boronic Acid, Ligand, Base, Solvent) Start->CheckReagents ReagentsOK Reagents are High Purity? CheckReagents->ReagentsOK FixReagents ACTION: Use fresh, pure reagents. Store under inert gas. ReagentsOK->FixReagents No CheckConditions Check Reaction Conditions ReagentsOK->CheckConditions Yes FixReagents->CheckReagents DegassingOK Is Degassing Rigorous? (e.g., Freeze-Pump-Thaw) CheckConditions->DegassingOK FixDegassing ACTION: Improve degassing procedure. DegassingOK->FixDegassing No TempOK Is Temperature Optimized? DegassingOK->TempOK Yes FixDegassing->CheckConditions FixTemp ACTION: Adjust temperature. (Typically 80-100 °C) TempOK->FixTemp No CheckSideProducts Analyze Side Products TempOK->CheckSideProducts Yes FixTemp->CheckConditions Homocoupling Significant Homocoupling? CheckSideProducts->Homocoupling FixHomocoupling ACTION: Improve degassing. Use a Pd(0) source. Homocoupling->FixHomocoupling Yes PdBlack Pd Black Formation? Homocoupling->PdBlack No FixHomocoupling->CheckConditions FixPdBlack ACTION: Lower temperature. Check ligand:Pd ratio. PdBlack->FixPdBlack Yes Success Reaction Optimized PdBlack->Success No FixPdBlack->CheckConditions

Caption: A decision tree for troubleshooting low catalyst turnover rates.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem Technical Support.
  • Tang, J.-S., Tian, M., Sheng, W.-B., & Guo, C.-C. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44, 541-546.
  • ChemRxiv. (Preprint). Internal and external catalysis in boronic ester networks. ChemRxiv.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Li, G. Y. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • ScienceDirect.
  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Hall, D. G. (2013). Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis.
  • BenchChem. (2025). Strategies to improve catalyst turnover number with (S)-Tol-SDP. BenchChem Technical Support.
  • Refining Community. Troubleshooting Catalyst Losses in the FCC Unit. Refining Community.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boronic Acids in Catalysis and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Davis, R. (2017).
  • ResearchGate. (2013). How to calculate the turnover number of a catalyst?
  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles.
  • BLDpharm. (3-Bromo-5-(methylcarbamoyl)phenyl)boronic acid. BLDpharm.
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. ChemicalBook.
  • Fernandes, C., et al. (2021).
  • ResearchGate. The catalytic cycle for coupling of bromobenzene and phenylboronic acid over the Pd–H-Beta zeolite.
  • de la Escosura-Muñiz, A., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. BenchChem Technical Support.
  • DSpace@MIT. Catalytic and Biological Applications of Benzoxaborolones. MIT Libraries.
  • Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Bromo-5-propoxyphenylboronic acid. BenchChem Technical Support.
  • ResearchGate. Reusability of catalyst in Suzuki reaction of bromobenzene with phenylboronic acid.
  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
  • Semantic Scholar. (2025). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Semantic Scholar.

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic Acid vs. Pinacol Ester in Chemoselective Cross-Coupling

Executive Summary & Structural Causality In advanced drug development and materials science, the design of multi-functional building blocks requires precise control over reaction chemoselectivity. 5-Bromo-3-(4-bromopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In advanced drug development and materials science, the design of multi-functional building blocks requires precise control over reaction chemoselectivity. 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid and its pinacol ester (Bpin) derivative represent a complex chemoselective challenge.

Structurally, this scaffold possesses three reactive sites :

  • A boron-based nucleophilic donor site (Boronic Acid or Bpin).

  • An electrophilic aryl bromide on the central phenyl ring.

  • An electrophilic aryl bromide on the aniline-derived ring (separated by an amide linker).

Because the molecule contains both Suzuki-Miyaura donors and acceptors, the choice between the free boronic acid and the pinacol ester dictates the entire synthetic trajectory. The free boronic acid acts as a highly reactive monomer prone to rapid self-condensation (oligomerization). Conversely, the sterically hindered pinacol ester acts as a dormant nucleophile, allowing the aryl bromides to be functionalized orthogonally. This guide objectively compares these two reagents, providing kinetic data, mechanistic insights, and self-validating protocols to harness their divergent reactivity.

Mechanistic Divergence: Reactivity vs. Stability

The fundamental trade-off between boronic acids and boronate esters lies in their transmetalation kinetics. As demonstrated by Thomas et al. ()[1], while both species can transmetalate without prior hydrolysis, their rates differ drastically.

The free boronic acid possesses high Lewis acidity and minimal steric bulk, allowing it to rapidly form the crucial 8-B-4 pre-transmetalation complex with the Pd–OH species. In contrast, the pinacol ester features significant steric hindrance from its tetramethyl backbone. This bulk physically impedes the coordination required for transmetalation, rendering the Bpin group highly stable under anhydrous or mildly basic conditions. Comprehensive reviews by Lennox and Lloyd-Jones ()[2] confirm that this kinetic bottleneck allows Bpin to function effectively as a boron protecting group during the cross-coupling of other reactive sites.

Mechanism Pd_Complex Pd(II)-Aryl Halide Complex (Post-Oxidative Addition) Pre_Trans_Acid Rapid Pre-transmetalation Complex Formation Pd_Complex->Pre_Trans_Acid Pre_Trans_Ester Slow Complexation Requires Strong Base/Hydrolysis Pd_Complex->Pre_Trans_Ester B_Acid Boronic Acid Form (High Lewis Acidity) B_Acid->Pre_Trans_Acid B_Ester Pinacol Ester Form (Sterically Hindered) B_Ester->Pre_Trans_Ester Transmetalation Transmetalation Step Pre_Trans_Acid->Transmetalation Fast Pre_Trans_Ester->Transmetalation Slow (Rate-Limiting)

Fig 1. Mechanistic divergence in transmetalation rates between boronic acid and pinacol ester.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the two derivatives when subjected to standard cross-coupling environments. The data reflects the inherent kinetic differences established by Prieto et al. ()[3], adapted for this specific bifunctional scaffold.

Parameter5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic AcidPinacol Ester (Bpin) Derivative
Transmetalation Half-Life ( t1/2​ ) ~1.2 hours (Fast)~5.5 hours (Slow)
Stability (Aqueous Base) Moderate; prone to protodeboronationHighly stable; resists degradation
Chemoselectivity (Dual Ar-Br) Poor; undergoes rapid self-condensationExcellent; permits orthogonal coupling
Purification Profile Difficult; streaks on silica gelEasy; crystalline and stable on silica
Optimal Synthetic Application Homopolymerization, terminal couplingSequential cross-coupling, library synthesis

Experimental Workflows & Logical Relationships

When working with a molecule containing both donor and acceptor sites, the experimental conditions must be rigorously controlled. The workflow below illustrates how the choice of boron reagent dictates the final product architecture.

Workflow Start 5-Bromo-3-(4-bromophenylcarbamoyl) phenylboronic derivative PathA Boronic Acid (-B(OH)2) Start->PathA PathB Pinacol Ester (-Bpin) Start->PathB CondA Standard Suzuki Conditions (Pd(PPh3)4, Na2CO3, H2O) PathA->CondA CondB Anhydrous Suzuki Conditions (Pd(dppf)Cl2, K3PO4, Dioxane) PathB->CondB ResultA Uncontrolled Oligomerization (Self-Condensation) CondA->ResultA ResultB Chemoselective Coupling at Ar-Br (Bpin remains intact) CondB->ResultB

Fig 2. Workflow demonstrating chemoselective control using the pinacol ester protecting group.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checks (LC-MS and GPC monitoring) to confirm the mechanistic pathways in real-time.

Protocol A: Chemoselective Cross-Coupling (Using the Pinacol Ester)

Objective: Selectively couple an external arylboronic acid to the two Ar-Br sites of the scaffold while leaving the Bpin group entirely intact for downstream functionalization. Causality: Utilizing anhydrous conditions and a weaker base (K₃PO₄) prevents the hydrolysis and activation of the sterically hindered Bpin group. The Pd catalyst will selectively undergo oxidative addition at the exposed Ar-Br bonds.

  • Preparation: Charge an oven-dried Schlenk flask with the Bpin derivative (1.0 equiv), an external arylboronic acid (2.2 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Purge the system with inert N₂ gas for 15 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Add anhydrous 1,4-dioxane (0.1 M concentration). Heat the mixture to 80 °C under vigorous stirring.

  • Validation Check 1 (2 Hours): Withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. Self-Validation: The mass spectrum must show the doubly coupled product with the Bpin mass intact. The absence of a free boronic acid mass confirms the Bpin group is surviving the conditions.

  • Completion: Continue heating until TLC (Hexanes/EtOAc 3:1) indicates complete consumption of the starting material.

  • Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography to isolate the stable, Bpin-functionalized intermediate.

Protocol B: Global Cross-Coupling / Oligomerization (Using the Boronic Acid)

Objective: Utilize the high reactivity of the free boronic acid to drive rapid, unhindered transmetalation, resulting in step-growth polymerization. Causality: The free boronic acid lacks steric bulk and possesses high Lewis acidity. In the presence of aqueous base, it rapidly forms the active Pd–O–B intermediate, immediately reacting with the Ar-Br sites of adjacent molecules.

  • Preparation: Charge a round-bottom flask with the free boronic acid derivative (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1). Causality: The presence of water is critical here to generate the highly active Pd–OH species required for rapid transmetalation.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere.

  • Validation Check 1 (1 Hour): Withdraw an aliquot and monitor via Gel Permeation Chromatography (GPC) or LC-MS. Self-Validation: The rapid disappearance of the monomer mass and the appearance of broad oligomeric distributions (dimers, trimers, tetramers) validate the high reactivity of the free boronic acid.

  • Isolation: After 12 hours, quench the reaction and precipitate the resulting oligomer by dropping the mixture into cold methanol. Filter and dry under vacuum.

References

  • Title : Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source : Journal of the American Chemical Society (2018) URL :[Link]

  • Title : Selection of boron reagents for Suzuki–Miyaura coupling Source : Chemical Society Reviews (2014) URL :[Link]

  • Title : Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection Source : The Journal of Organic Chemistry (2004) URL :[Link]

Sources

Comparative

Mass Spectrometry Characterization and Validation of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic Acid: A Comparative Analytical Guide

As the complexity of pharmaceutical building blocks and biological probes increases, the analytical validation of dual-functionalized molecules like 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid requires rigorous,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of pharmaceutical building blocks and biological probes increases, the analytical validation of dual-functionalized molecules like 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid requires rigorous, mechanism-driven methodologies. This compound features a boronic acid moiety—notorious for its complex gas-phase behavior—coupled with two bromine atoms that provide a highly distinct isotopic signature.

This guide provides an authoritative framework for the mass spectrometry (MS) characterization of this molecule, objectively comparing it against common structural alternatives, and detailing a self-validating experimental protocol designed to circumvent common analytical artifacts.

Mechanistic Principles of Boronic Acid Ionization

To accurately characterize 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, analysts must navigate two competing chemical pathways in the electrospray ionization (ESI) source:

The Lewis Acidity Advantage (Negative ESI)

Boronic acids possess an empty p-orbital on the boron atom, making them strong Lewis acids. In MS, this property is best exploited using Negative Ion Mode (ESI-) . Rather than relying on protonation, the boronic acid readily loses a proton or accepts an ambient hydroxide/acetate ion to form a highly stable [M−H]− or [M+OH]− anion[1]. For our target molecule (Exact Mass: 396.91 Da), this yields a primary precursor ion at m/z≈398 (accounting for the most abundant bromine isotopes).

The Dehydration Artifact (Boroxine Formation)

The most significant challenge in boronic acid MS is thermally induced dehydration. In the presence of heat (within the ESI desolvation chamber) or when prepared in pure aqueous solutions without proper buffering, free boronic acids rapidly condense into cyclic trimers known as boroxines[2]. This shifts the expected mass and creates complex, uninterpretable spectra.

The Di-Bromine Isotopic Signature

The presence of two bromine atoms in this molecule serves as a built-in mass tag. Bromine exists naturally as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. A di-brominated compound will explicitly present a 1:2:1 isotopic triplet at M , M+2 , and M+4 . For the [M−H]− anion, this manifests as peaks at m/z 396, 398, and 400. This pattern is mathematically self-validating; any deviation from this ratio indicates isobaric interference or degradation.

Mechanism Monomer Free Boronic Acid (Monomer) Boroxine Boroxine Trimer (Artifact) Monomer->Boroxine Dehydration (-H2O) Heat / Poor Solvent Anion Stable Anion [M-H]- Monomer->Anion Negative ESI (-H+) Boroxine->Anion Optimized UPLC (Suppression) Fragment Product Ion (BO2-) Anion->Fragment CID / MS-MS (Fragmentation)

Figure 1: ESI-MS ionization and boroxine dehydration pathways for boronic acids.

Comparative Performance Analysis

When designing a synthetic route or an assay, researchers often choose between the free boronic acid, its protected ester derivatives, or non-halogenated analogs. The table below objectively compares the MS performance and utility of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid against its primary alternatives.

Analytical Feature5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acidPinacol Ester (Bpin) DerivativeNon-Brominated Analog
Preferred Ionization Negative ESI ( [M−H]− )Positive ESI ( [M+H]+ )Negative ESI ( [M−H]− )
MS Stability Moderate (Requires optimized UPLC prep to prevent trimerization)High (Steric bulk prevents boroxine formation)Low (Highly prone to boroxine formation)
Isotopic Signature Distinct 1:2:1 triplet ( m/z 396, 398, 400)Distinct 1:2:1 triplet ( m/z 478, 480, 482)Standard organic profile (M, M+1)
Matrix Tracking Excellent: Built-in mass tag easily isolates signal from biological background.Excellent: Built-in mass tag.Poor: High susceptibility to isobaric background noise.
Downstream Utility Direct use in Suzuki couplings and diol-sensing assays.Requires a harsh deprotection step before use in aqueous sensing.Direct use, but cannot be utilized for orthogonal cross-coupling.

Data Synthesis: While the Bpin ester offers superior raw stability in the mass spectrometer, the free boronic acid is essential for immediate biological application or direct coupling. The dual-bromo functionalization makes the free acid vastly superior to non-brominated analogs for LC-MS tracking due to the unmistakable isotopic triplet.

Self-Validating Experimental Protocol (UPLC-ESI-MS)

To prevent the dehydration artifacts discussed above, the following protocol utilizes high-throughput Ultra Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry, leveraging volatile buffers to stabilize the monomer[2].

Workflow Prep Sample Prep (NH4OAc Buffer) UPLC UPLC Separation (BEH C18) Prep->UPLC ESI Negative ESI ([M-H]- Formation) UPLC->ESI MS Mass Analyzer (Isotope Matching) ESI->MS

Figure 2: Optimized high-throughput UPLC-ESI-MS workflow for boronic acid analysis.

Step 1: Sample Preparation (Crucial for Monomer Stability)
  • Procedure: Dissolve the compound in LC-MS grade Acetonitrile to create a 1 mg/mL stock. Immediately prior to injection, dilute to 1 µg/mL using an aqueous solution of 10 mM Ammonium Acetate .

  • Causality: Boronic acids condense into boroxines at high concentrations or when left in unbuffered water. Ammonium acetate provides a mild, volatile pH environment (~6.8) that stabilizes the boronic acid monomer and prevents pre-column dehydration[2].

Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL onto an ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 1.5 minutes (High-throughput).

  • Causality: A rapid gradient minimizes the compound's residence time in the mobile phase, further reducing the thermodynamic opportunity for trimerization.

Step 3: ESI-MS/MS Acquisition
  • Procedure: Operate the mass spectrometer in Negative ESI mode.

    • Capillary Voltage: 2.0 kV (Keep low to prevent source fragmentation).

    • Desolvation Temperature: 350°C.

    • MRM Transitions: Monitor the transition from the [M−H]− precursor ( m/z 398) to the BO2−​ product ion ( m/z 43).

  • Causality: Collision-induced dissociation (CID) of arylboronic acids in negative mode consistently yields the BO2−​ anion as a primary fragment due to electron transfer dynamics[3]. Monitoring this specific transition guarantees structural confirmation of the boronic acid moiety.

Step 4: Data Validation (The 1:2:1 Rule)
  • Procedure: Extract the ion chromatograms (EIC) for m/z 396, 398, and 400.

  • Validation: The protocol is considered successful only if all three masses co-elute at the exact same retention time and their integrated peak areas reflect a 1:2:1 ratio. If a higher mass cluster is observed (e.g., m/z>1100 ), source dehydration has occurred, and the desolvation temperature must be lowered.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. International Journal of Molecular Sciences (MDPI).
  • Arylboronic acid chemistry under electrospray conditions. Chemistry - A European Journal (NIH).

Sources

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